REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:12][C:13](=[O:15])[CH3:14])([CH3:11])[CH3:10])=[CH:4][C:3]=1[N+:16]([O-])=O.C(N(CC)CC)C>C(O)C.[Pd]>[NH2:16][C:3]1[CH:4]=[C:5]([CH2:8][C:9]([NH:12][C:13](=[O:15])[CH3:14])([CH3:11])[CH3:10])[CH:6]=[CH:7][CH:2]=1
|
Name
|
N-[2-(4-bromo-3-nitrophenyl)-1,1-dimethyl-ethyl]acetamide
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)CC(C)(C)NC(C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 60 ml of ethyl acetate and 60 ml of saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)CC(C)(C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |